"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" fundamental properties
"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" fundamental properties
The following technical guide provides an in-depth analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known in biosynthetic literature as Hexanoyltriacetic Acid Lactone (HTAL) .
Executive Summary
4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a specialized polyketide metabolite primarily recognized as a "derailment" or shunt product in Type III Polyketide Synthase (PKS) pathways.[1] It is structurally characterized by a 2-pyrone (α-pyrone) core substituted with a hydroxyl group at position 4 and a 2-oxoheptyl side chain at position 6.[1]
In the context of drug development and biosynthetic engineering, this molecule serves as a critical mechanistic marker . Its presence indicates the absence or inefficiency of cyclase enzymes (such as Olivetolic Acid Cyclase) during the synthesis of cannabinoids and related resorcinolic lipids. While often a byproduct, its structural scaffold—a 4-hydroxy-2-pyrone—possesses inherent reactivity useful for semi-synthetic diversification and serves as a reference standard for PKS specificity assays.
Chemical Fundamentals
Identity & Physicochemical Properties
The molecule is a tetraketide derivative formed from the condensation of one hexanoyl-CoA starter unit with three malonyl-CoA extender units.
| Property | Data |
| IUPAC Name | 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one |
| Common Name | Hexanoyltriacetic Acid Lactone (HTAL) |
| CAS Registry Number | 327175-05-3 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Core Scaffold | 2H-Pyran-2-one (α-Pyrone) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1] |
| UV Absorption |
Structural Analysis
The structure consists of a tautomeric 4-hydroxy-2-pyrone ring. The C6 position features a 2-oxoheptyl side chain (
DOT Diagram: Chemical Structure Representation
Figure 1: Structural topology of HTAL highlighting the reactive enolic hydroxyl and the ketonic side chain.
Biosynthetic Mechanism
Understanding the origin of HTAL is essential for researchers working with Cannabis sativa genetics or bacterial PKS systems (e.g., Mycobacterium tuberculosis).
The "Derailment" Pathway
HTAL is produced when a Type III PKS (like Olivetol Synthase, OLS) generates a linear tetraketide intermediate that fails to undergo the correct aldol condensation (which would form a benzene ring). Instead, the intermediate undergoes spontaneous lactonization .
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Priming: Hexanoyl-CoA (C6) is loaded onto the PKS active site.
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Extension: Three molecules of Malonyl-CoA are decarboxylated and condensed, forming a linear C12 tetraketide thioester.
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Fate Decision:
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With Cyclase (OAC): C2
C7 Aldol condensation yields Olivetolic Acid (Cannabinoid precursor).[2] -
Without Cyclase: The molecule is unstable. It cyclizes via O5
C1 lactonization to form HTAL (Pyrone) or via decarboxylative aldol condensation to form Olivetol (Resorcinol).
-
DOT Diagram: Biosynthetic Divergence
Figure 2: The biosynthetic bifurcation showing HTAL as the spontaneous lactonization product in the absence of cyclase enzymes.
Experimental Workflows
In Vitro Synthesis & Detection
For researchers requiring HTAL as a standard or studying PKS kinetics, the following protocol is the industry standard.
Objective: Enzymatic synthesis of HTAL using recombinant Olivetol Synthase (OLS).
Reagents:
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Recombinant OLS (purified from E. coli).
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Hexanoyl-CoA (100 µM).
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Malonyl-CoA (200 µM).
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Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM EDTA.
Protocol:
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Incubation: Mix OLS (20 µg) with buffer at 30°C.
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Initiation: Add Hexanoyl-CoA and Malonyl-CoA.
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Reaction: Incubate for 30–60 minutes. Note: Without the OAC enzyme, HTAL will be the major product along with Olivetol.
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Quenching: Add 20 µL of 20% HCl or glacial acetic acid to acidify (pH < 3).
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Extraction: Extract 3x with Ethyl Acetate.
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Analysis: Evaporate solvent and reconstitute in Methanol for HPLC.
Analytical Characterization (HPLC-MS)
HTAL can be distinguished from Olivetol and Olivetolic Acid by its retention time and UV/Mass spectra.
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Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% to 95% B.
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Detection:
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UV: 280 nm.
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MS (ESI+): Look for m/z 225 [M+H]⁺ .
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MS (ESI-): Look for m/z 223 [M-H]⁻ .
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Differentiation Note:
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HTAL (Pyrone): MW 224.[1] More polar than Olivetol.
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Olivetol (Resorcinol): MW 180 (Loss of CO₂).
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Olivetolic Acid: MW 224. Isomeric with HTAL but distinct retention time and fragmentation pattern (often loses CO₂ easily).
Biological Implications & Applications[4]
Marker for Biosynthetic Efficiency
In metabolic engineering of Cannabis or yeast for cannabinoid production, HTAL accumulation is a negative indicator. It signifies that the cyclase enzyme (OAC) is either:
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Not expressed at sufficient levels.
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Not physically interacting with the synthase (OLS) to channel the intermediate.
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Inhibited by reaction conditions.
Actionable Insight: If HTAL is detected in your fermentation broth, increase the copy number of the cyclase gene or optimize the OLS:OAC protein ratio (typically 1:1 or 1:2).
Pharmacological Potential
While primarily a shunt product, 4-hydroxy-2-pyrones possess intrinsic biological activities:
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Antimicrobial: Analogous pyrones exhibit weak to moderate antibiotic activity against Gram-positive bacteria (e.g., S. aureus) by perturbing membrane integrity.
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PKS Inhibition: HTAL may act as a feedback inhibitor of the PKS enzyme if allowed to accumulate to high concentrations (mM range).
References
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Taura, F., et al. (2009).[3][4] "Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway."[3] FEBS Letters. Link
-
Gagne, S. J., et al. (2012).[4][5] "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." Proceedings of the National Academy of Sciences (PNAS). Link
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Saxena, P., et al. (2003). "Structure-function analysis of PKS18, a type III polyketide synthase from Mycobacterium tuberculosis." Journal of Biological Chemistry. Link
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Luo, X., et al. (2019). "Complete biosynthesis of cannabinoids and their unnatural analogues in yeast." Nature. Link
Sources
- 1. 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one - CAS - 327175-05-3 | Axios Research [axios-research.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130067619A1 - Genes and proteins for aromatic polyketide synthesis - Google Patents [patents.google.com]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. WO2020028722A1 - Biosynthetic platform for the production of cannabinoids and other prenylated compounds - Google Patents [patents.google.com]
